Cas no 477870-77-2 ((E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE)
(E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
- (E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE
- (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide
- (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide
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- Inchi: 1S/C23H19ClFNO3/c1-28-18-12-8-17(9-13-18)26-23(27)14-7-16-5-10-19(11-6-16)29-15-20-21(24)3-2-4-22(20)25/h2-14H,15H2,1H3,(H,26,27)/b14-7+
- InChI Key: PBONDTASKFRQLB-VGOFMYFVSA-N
- SMILES: ClC1C=CC=C(C=1COC1C=CC(/C=C/C(NC2C=CC(=CC=2)OC)=O)=CC=1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 530
- XLogP3: 5.3
- Topological Polar Surface Area: 47.6
(E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 1R-0103-1MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide |
477870-77-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0103-5MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide |
477870-77-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0103-10MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide |
477870-77-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0103-50MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide |
477870-77-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0103-100MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide |
477870-77-2 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| Ambeed | A898281-1g |
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide |
477870-77-2 | 90% | 1g |
$350.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888628-1g |
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide |
477870-77-2 | 90% | 1g |
¥2401.0 | 2024-04-18 |
(E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE Suppliers
(E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on (E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE
Comprehensive Overview of (E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE (CAS No. 477870-77-2)
(E)-3-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-N-(4-methoxyphenyl)-2-propenamide (CAS No. 477870-77-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, with its unique structural features, is often studied for its potential applications in drug discovery and development. The presence of both chloro and fluoro substituents, along with the methoxy group, makes it a molecule of interest for researchers exploring structure-activity relationships (SAR) and molecular interactions.
The compound's chemical formula and molecular weight are key identifiers that distinguish it from similar molecules. Its E-configuration (trans configuration) around the double bond is crucial for its biological activity, as stereochemistry often plays a pivotal role in determining how a molecule interacts with biological targets. Researchers frequently investigate such compounds for their potential as kinase inhibitors, given the growing interest in targeted therapies for various diseases.
One of the most searched topics related to this compound is its synthetic pathway. Organic chemists are particularly interested in the methods used to synthesize (E)-3-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)-N-(4-methoxyphenyl)-2-propenamide, as it often involves multi-step reactions, including Wittig reactions, amide couplings, and ether formations. The optimization of these synthetic routes is a hot topic in academic and industrial research, as it impacts the scalability and cost-effectiveness of producing this compound for further studies.
Another area of interest is the compound's potential biological activity. While specific applications are still under investigation, molecules with similar structures have shown promise in modulating various cellular pathways. Researchers are keen to explore whether this compound exhibits anti-inflammatory, anti-cancer, or neuroprotective properties, which are highly sought-after in modern drug development. The integration of computational tools like molecular docking and QSAR modeling has further accelerated the study of such compounds.
The physicochemical properties of (E)-3-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)-N-(4-methoxyphenyl)-2-propenamide are also a focal point for researchers. Properties such as solubility, melting point, and stability under various conditions are critical for determining its suitability in formulations. These factors are often discussed in forums and publications, as they directly influence the compound's bioavailability and pharmacokinetic profile.
In the context of market trends, there is a growing demand for novel compounds like this one, particularly in the pharmaceutical and biotechnology sectors. The rise of personalized medicine and targeted drug delivery systems has increased the need for molecules that can be tailored to specific biological targets. This compound, with its modular structure, fits well into this paradigm, making it a subject of interest for both academic and commercial research.
Finally, the safety and regulatory aspects of (E)-3-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)-N-(4-methoxyphenyl)-2-propenamide are frequently queried by researchers and industry professionals. While it is not classified as a hazardous material, proper handling and storage are essential to ensure its integrity and performance in experiments. Regulatory guidelines for its use in research are often updated, and staying informed about these changes is crucial for compliance.
In summary, (E)-3-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)-N-(4-methoxyphenyl)-2-propenamide (CAS No. 477870-77-2) is a compound with significant potential in scientific research. Its unique structure, synthetic challenges, and possible biological applications make it a valuable subject for ongoing studies. As the fields of drug discovery and molecular biology continue to evolve, this compound is likely to remain a topic of interest for years to come.
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